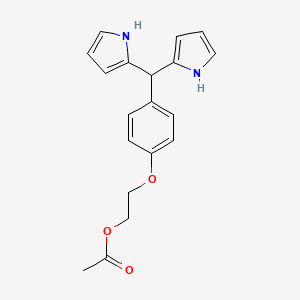

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate

Beschreibung

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a phenoxyethyl acetate derivative featuring two pyrrole substituents at the para-position of the benzene ring. This compound is structurally characterized by its acetylated ethoxy linker and the di-pyrrolyl methyl group, which confers unique electronic and steric properties.

Eigenschaften

Molekularformel |

C19H20N2O3 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

2-[4-[bis(1H-pyrrol-2-yl)methyl]phenoxy]ethyl acetate |

InChI |

InChI=1S/C19H20N2O3/c1-14(22)23-12-13-24-16-8-6-15(7-9-16)19(17-4-2-10-20-17)18-5-3-11-21-18/h2-11,19-21H,12-13H2,1H3 |

InChI-Schlüssel |

KUIATIUWQFIRLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCCOC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves multiple steps. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of advanced materials, including polymers and dyes .

Wirkmechanismus

The mechanism of action of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrrole moiety can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .

Vergleich Mit ähnlichen Verbindungen

a. Ethyl-2-(4-Aminophenoxy) Acetate

b. Ethyl 2-[4-(Trifluoromethyl)phenoxy]acetate

- Structure : Contains a trifluoromethyl (CF₃) substituent at the para-position (CAS 442125-30-6) .

- Key Data : High similarity (0.91) to the target compound in electronic properties due to the electron-withdrawing CF₃ group.

- Comparison : The CF₃ group increases metabolic stability and electronegativity, contrasting with the electron-rich pyrrole moieties in the target compound.

c. 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethyl Acetate

- Structure : Incorporates a sulphonyl group and dichloro-substituted pyrazole (CAS 35441-14-6) .

- Key Data : Molecular weight = 455.35 g/mol; used in enzyme inhibition studies.

Pyrrole-Containing Analogs

a. Ethyl(2R)-2-[4-[5-Methyl-1-(4-heptylaminophenylmethyl)-1H-pyrrol-2-yl]phenoxy]-3-phenylpropanoate

- Structure: Combines pyrrole, heptylamino, and phenylpropanoate groups (Example 113 in ) .

- Key Data : Synthesized via multi-step coupling reactions; oily yield (100%).

- Comparison : The heptyl chain increases hydrophobicity, suggesting the target compound’s di-pyrrolyl groups might balance lipophilicity and aromatic interactions.

b. Novel 2-[4-(1-Acyl-5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)phenoxy] Acetates

- Structure : Pyrazole derivatives with aryl/acyl substituents () .

- Key Data: Substituent m.p. (°C) Yield (%) Application 3-NO₂C₆H₄ 145 81 Enzyme inhibition 3,4,5-(MeO)₃C₆H₂ 130 87 Antioxidant studies

- Comparison : Nitro and methoxy groups modulate electronic effects and melting points, whereas the di-pyrrolyl group in the target compound may enhance thermal stability due to increased aromaticity.

Biologische Aktivität

2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate typically involves the reaction of pyrrole derivatives with phenoxyacetic acid or its derivatives. The process can be summarized as follows:

- Formation of Pyrrole Derivative : The initial step involves the preparation of the di(pyrrol-2-yl)methyl group through alkylation or similar methods.

- Coupling Reaction : The synthesized pyrrole derivative is then coupled with phenoxyacetic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Acetylation : Finally, acetylation is performed to yield the acetate form of the compound.

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate possess dual inhibitory effects against various bacterial enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial for bacterial survival .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Compounds containing pyrrole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies reveal that derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study: Anticancer Activity

In a recent study, a series of pyrrole-based compounds were tested against MCF-7 cells, showing IC50 values ranging from 5 to 15 µM, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

The biological activity of 2-(4-(Di(1H-pyrrol-2-yl)methyl)phenoxy)ethyl acetate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows strong binding affinity for enzymes involved in nucleotide synthesis and fatty acid metabolism, crucial for bacterial growth and cancer cell proliferation.

- Cellular Uptake : The lipophilic nature of the compound enhances its cellular uptake, facilitating its action within target cells.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in microbial and cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.